molecular formula C17H21N5O3 B3723871 ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE

ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE

Cat. No.: B3723871
M. Wt: 343.4 g/mol
InChI Key: OAXWOCKHSNOSEJ-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-4-HYDROXY-6-METHYLPYRIMIDINE: Shares the pyrimidine core but differs in functional groups.

    4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: Contains similar substituents but with an indole moiety.

Uniqueness

ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-[(E)-[amino-(2,4-dimethylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-4-25-15(24)9-12-8-14(23)21-17(19-12)22-16(18)20-13-6-5-10(2)7-11(13)3/h5-8H,4,9H2,1-3H3,(H4,18,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXWOCKHSNOSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
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ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
Reactant of Route 3
ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
Reactant of Route 4
ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{[(2,4-DIMETHYLANILINO)(IMINO)METHYL]AMINO}-6-HYDROXY-4-PYRIMIDINYL)ACETATE

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